molecular formula C14H21N5O2 B2708895 4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034328-25-9

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2708895
CAS No.: 2034328-25-9
M. Wt: 291.355
InChI Key: LXXUPPYUFQDZFJ-UHFFFAOYSA-N
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Description

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a piperazine ring substituted with a methyl group, a pyrrolidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and pyrimidine intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine analogs: Compounds with similar structures but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various substitutions.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various substitutions.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring with various substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a pyrrolidine and a piperazine moiety. The synthesis typically involves several key steps:

  • Formation of the Pyrimidine Core : This can be achieved through cyclization reactions involving suitable precursors.
  • Attachment of the Piperazine Group : The piperazine derivative is introduced through nucleophilic substitution reactions.
  • Incorporation of the Pyrrolidine Moiety : This final step often utilizes coupling agents to connect the pyrrolidine to the piperazine-substituted pyrimidine.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Target Interactions

  • Enzyme Inhibition : Similar compounds have demonstrated inhibition of human acetylcholinesterase, suggesting potential neuroprotective effects.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Neurological Disorders : Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease and other cognitive disorders.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating potential in antimicrobial therapies.

Data Table: Biological Activities

Activity TypeObserved EffectReference
Acetylcholinesterase InhibitionModerate inhibition observedVaradaraju et al., 2013
AntimicrobialEffective against Gram-positive bacteriaBenchChem
NeuroprotectivePotential in Alzheimer's treatmentPMC10012268

Case Studies

Several studies have investigated the biological activity of related compounds. For instance:

  • Study on Acetylcholinesterase Inhibitors :
    • Researchers explored various piperazine derivatives, demonstrating that modifications in structure significantly impacted inhibitory potency against acetylcholinesterase, suggesting that similar modifications could enhance the activity of this compound .
  • Antimicrobial Efficacy :
    • A study reported that derivatives with similar structural motifs exhibited significant antibacterial activity against strains such as Staphylococcus aureus, indicating that this compound may possess similar properties .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-17-6-8-18(9-7-17)14(20)19-5-3-12(10-19)21-13-2-4-15-11-16-13/h2,4,11-12H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXUPPYUFQDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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